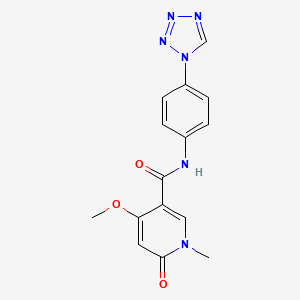![molecular formula C18H22N4O2 B2620274 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1798537-87-7](/img/structure/B2620274.png)
1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine ring, and a phenyloxane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives are known to have a wide range of biological activities and are used in drug discovery . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with various targets in different ways .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific structures and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Some pyrrolidine derivatives have been found to have good pharmacokinetic profiles .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Some pyrrolidine derivatives have been found to have therapeutic effects in treating various diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparación Con Compuestos Similares
1-(4-phenyloxane-4-carbonyl)pyrrolidine: Lacks the triazole ring, resulting in different biological activities.
1-(4-phenyloxane-4-carbonyl)-1H-1,2,3-triazole: Lacks the pyrrolidine ring, affecting its binding properties.
1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]: Lacks the triazole ring, altering its chemical reactivity.
Uniqueness: 1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to its combination of functional groups, which provides a versatile scaffold for drug development and other applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research.
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-10-6-16(14-21)22-11-9-19-20-22)18(7-12-24-13-8-18)15-4-2-1-3-5-15/h1-5,9,11,16H,6-8,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGRZBCWRWFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2620192.png)

![4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide](/img/structure/B2620195.png)
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2620196.png)
![N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2620197.png)
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2620201.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2620203.png)



![8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2620210.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2620212.png)

